N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide

Description

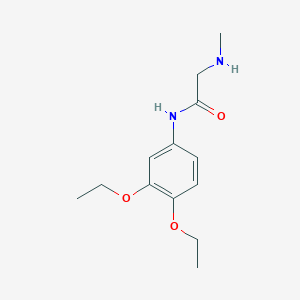

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide is a substituted acetamide derivative featuring a 3,4-diethoxyphenyl group attached to the acetamide nitrogen and a methylamino substituent on the α-carbon. Its molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol (estimated).

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C13H20N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)15-13(16)9-14-3/h6-8,14H,4-5,9H2,1-3H3,(H,15,16) |

InChI Key |

BYEPBHRSIJSTCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)CNC)OCC |

Origin of Product |

United States |

Preparation Methods

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${13}$$H$${20}$$N$${2}$$O$${3}$$ |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | This compound |

Research Discoveries and Applications

Recent studies have focused on optimizing the efficacy and selectivity of this compound through structure-activity relationships (SAR). The compound exhibits potential biological activities, including interactions with enzymes and receptors, which may lead to diverse pharmacological effects.

Biological Activity

- Enzyme Inhibition: Compounds with similar structures have shown anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Binding: Potential modulation of neurotransmitter systems or interference with cellular signaling pathways associated with cancer proliferation.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Aromatic Moieties

Table 1: Structural and Physicochemical Comparisons

*XLogP values estimated using PubChem algorithms for analogs with similar substituents.

Functional Group Variations and Implications

(a) Aryl Substituents

- Ethoxy vs. Methoxy: The 3,4-diethoxy groups in the target compound confer higher lipophilicity (XLogP ~2.8) compared to dimethoxy analogs (e.g., C₂₂H₂₇NO₅, XLogP ~1.5 estimated). This may enhance bioavailability in hydrophobic environments . Chloro-substituted analogs (e.g., C₁₄H₂₀ClNO₃) exhibit similar XLogP values but increased reactivity, making them suitable as agrochemical intermediates .

(b) Amine Substituents

- Methylamino vs. Hydrochloride salts (e.g., N-(3,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride) enhance water solubility, critical for pharmaceutical formulations .

Biological Activity

N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a diethoxy-substituted phenyl ring and a methylamino group attached to an acetamide backbone. Its structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate cellular signaling pathways through these interactions, leading to alterations in cellular functions.

Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to receptors, influencing neurotransmitter systems or other signaling cascades.

- Cellular Signaling Modulation: By affecting cellular pathways, it may exhibit diverse pharmacological effects.

1. Enzyme Inhibition

Research indicates that this compound can inhibit enzymes related to inflammatory processes. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro. In studies assessing its ability to scavenge free radicals, it showed significant inhibition of reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of COX and LOX | |

| Antioxidant | Scavenging of DPPH radicals | |

| Cytotoxicity | Selective cytotoxicity against cancer cells |

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested for their cytotoxic effects on various human cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of control compounds. This suggests that the compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the amine group can lead to variations in potency and selectivity against specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on Phenyl Ring | Enhanced enzyme inhibition |

| Variation in Amine Group | Altered cytotoxicity profile |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide, and how can purity be optimized?

- Methodology :

- Step 1 : Condensation of 3,4-diethoxyaniline with methylaminoacetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at low temperatures (e.g., 273 K), as demonstrated in analogous acetamide syntheses .

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from a DCM/ethyl acetate mixture (1:1 v/v) to achieve >95% purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., diethoxy groups at C3/C4 of the phenyl ring and methylamino group integration). For example, the methoxy protons in similar compounds resonate at δ 3.7–3.9 ppm .

- IR : Identify characteristic peaks for amide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHNO: 252.1474) .

Q. What are the recommended storage conditions to maintain compound stability?

- Guidelines :

- Store in airtight, light-resistant containers at –20°C to prevent degradation.

- Use desiccants to minimize moisture absorption, as acetamides are prone to hydrolysis .

- Monitor stability via periodic HPLC analysis; degradation products (e.g., free aniline) should be <1% over 6 months .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Approach :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., SARS-CoV-2 Mpro in ).

- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- Compare results with experimental IC values from enzyme inhibition assays to refine computational models .

Q. How can contradictory bioactivity data across in vitro assays be resolved?

- Strategies :

- Assay Optimization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and surface plasmon resonance (kinetics).

- Data Normalization : Use internal standards (e.g., reference inhibitors) to correct for inter-assay variability .

Q. What strategies guide structure-activity relationship (SAR) studies for optimizing selectivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) to assess steric/electronic effects on target binding.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the amide group) using X-ray crystallography or docking studies .

- In Vivo Profiling : Compare pharmacokinetic properties (e.g., logP, plasma half-life) of analogs to prioritize candidates with improved bioavailability .

Q. How does the substitution pattern (diethoxy vs. methoxy) influence pharmacokinetic properties?

- Key Findings :

- Lipophilicity : Diethoxy substitution increases logP (e.g., logP ~3.46 for dimethoxy analogs ), enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Ethoxy groups may undergo slower oxidative metabolism compared to methoxy groups, as shown in cytochrome P450 assays for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.